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molecular formula C10H8N2O4 B3285108 5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 797060-48-1

5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B3285108
M. Wt: 220.18 g/mol
InChI Key: GWGITNPFMIFYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317027B2

Procedure details

A solution of 5.6 g 6-Amino-5-iodo-nicotinic acid methyl ester, 5.3 g 2-Oxo-propionic acid, 11.1 g NEt3, 4.2 g Triphenylphosphine and 1.1 g Pd(OAc)2 in 100 mL DMF was heated under argon to 100° C. After 10 h the reaction mixture was concentrated under reduced pressure and the residue was strirred with 250 mL water for 1 h. The precipitated product was collected by filtration and washed with water. The crude product was subjected to the next reaction step without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](I)[C:7]([NH2:11])=[N:6][CH:5]=1.O=[C:14]([CH3:18])[C:15]([OH:17])=[O:16].CCN(CC)CC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]2[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[NH:11][C:7]2=[N:6][CH:5]=1)=[O:12] |f:5.6.7|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)I)N)=O
Name
Quantity
5.3 g
Type
reactant
Smiles
O=C(C(=O)O)C
Name
Quantity
11.1 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.1 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 10 h the reaction mixture was concentrated under reduced pressure
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was subjected to the next reaction step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)C=1C=C2C(=NC1)NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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